KRas G12C inhibitor 1 Cellular Antiproliferative Potency in MIA PaCa-2: Direct Comparison with Sotorasib and Adagrasib
KRas G12C inhibitor 1 exhibits a cellular viability IC₅₀ of 0.067 μM in MIA PaCa-2 pancreatic cancer cells, which is approximately 7.4-fold less potent than sotorasib (IC₅₀ = 0.009 μM) and approximately 13.4-fold less potent than adagrasib (IC₅₀ = 0.005 μM) in the same cell line [1]. This potency differential establishes the compound's position as a moderately potent research tool compound suitable for mechanistic studies where extreme potency is not required and may confound interpretation.
| Evidence Dimension | Cellular viability inhibition (72 h) |
|---|---|
| Target Compound Data | IC₅₀ = 0.067 μM |
| Comparator Or Baseline | Sotorasib (AMG-510): IC₅₀ = 0.009 μM; Adagrasib (MRTX849): IC₅₀ = 0.005 μM |
| Quantified Difference | 7.4-fold less potent than sotorasib; 13.4-fold less potent than adagrasib |
| Conditions | MIA PaCa-2 cells (KRAS G12C mutant pancreatic cancer), CellTiter-Glo assay, 72 h incubation |
Why This Matters
For procurement, this quantitative difference informs whether the compound's potency level aligns with the experimental design requirements for sensitivity or resistance studies.
- [1] Fell JB, et al. Table 3. Profile of KRASG12C Inhibitor 1. In: Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. ACS Med Chem Lett. 2018;9(12):1230-1234 (Supplementary Table 3). View Source
